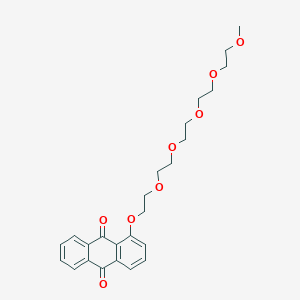

1-(2,5,8,11,14-Pentaoxahexadecan-16-yloxy)anthracene-9,10-dione

Description

1-(2,5,8,11,14-Pentaoxahexadecan-16-yloxy)anthracene-9,10-dione is a synthetic anthraquinone derivative featuring a polyether chain (pentaoxahexadecan-16-yloxy) at the 1-position of the anthracene-9,10-dione core. Its structure is distinct from simpler anthraquinone derivatives due to the extended ether chain, which enhances hydrophilicity and compatibility with polar matrices .

Properties

CAS No. |

104779-02-4 |

|---|---|

Molecular Formula |

C25H30O8 |

Molecular Weight |

458.5 g/mol |

IUPAC Name |

1-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]anthracene-9,10-dione |

InChI |

InChI=1S/C25H30O8/c1-28-9-10-29-11-12-30-13-14-31-15-16-32-17-18-33-22-8-4-7-21-23(22)25(27)20-6-3-2-5-19(20)24(21)26/h2-8H,9-18H2,1H3 |

InChI Key |

OOVZVHVIXGLIRW-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCOCCOCCOCCOC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis of this compound involves attaching the pentaoxahexadecane moiety to the anthracene core. While specific synthetic routes may vary, one common approach is through etherification or esterification reactions. Researchers can achieve this by reacting anthracene-9,10-dione with a suitable alcohol or ether precursor containing the pentaoxahexadecane group.

Reaction Conditions: Reaction conditions typically involve mild temperatures and acid or base catalysts. The choice of solvent and reaction time plays a crucial role in obtaining high yields.

Industrial Production: Although not widely produced industrially, this compound may find applications in specialized fields due to its unique structure.

Chemical Reactions Analysis

Reactivity: 1-(2,5,8,11,14-Pentaoxahexadecan-16-yloxy)anthracene-9,10-dione can undergo various reactions:

Oxidation: It may be susceptible to oxidation, leading to the formation of different oxidation states.

Substitution: The side chain can undergo substitution reactions, altering its functional groups.

Reduction: Reduction of the carbonyl group may yield corresponding alcohols.

Acids/Bases: Used for esterification or etherification.

Hydrogenation Catalysts: For reduction reactions.

Major Products: The major products depend on the specific reaction conditions and the functional groups involved. These could include derivatives with modified side chains or reduced carbonyl groups.

Scientific Research Applications

Chemistry: As a building block for novel materials.

Biology: Investigating its interactions with biomolecules.

Medicine: Exploring its pharmacological properties.

Industry: Developing functional materials.

Mechanism of Action

The exact mechanism of action remains an area of research. It likely involves interactions with cellular components, possibly affecting gene expression or signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Structural and Functional Group Variations

- Core Anthraquinone Derivatives: 1-(Dodecylthio)anthracene-9,10-dione: Features a dodecylthio group at the 1-position, enhancing hydrophobicity. Used in spectrophotometric detection of iron(II) sulfate due to its redox activity . 2,3-(Dibutylamino)anthracene-9,10-dione (5b): Substituted with dibutylamino groups, leading to low yields (17%) in synthesis and dark blue coloration. Demonstrates nucleophilic substitution selectivity at higher temperatures . 1-(Bis(2-hydroxyethyl)amino)anthracene-9,10-dione (HAD): A red-colored diol used as a polyurethane chain extender. Exhibits a UV-Vis absorption maximum at 502 nm and low thermal migration (<2%) .

- Key Differences: The pentaoxahexadecan-16-yloxy group in the target compound provides superior hydrophilicity compared to alkylthio (e.g., dodecylthio) or amino (e.g., dibutylamino) substituents. Unlike HAD, which is integrated into polyurethane via hydroxyl groups, the target compound’s ether chain may reduce reactivity but improve solubility in aqueous or polar organic solvents .

Spectral and Physicochemical Properties

Key Observations :

- The target compound’s polyether chain likely shifts its UV-Vis absorption to a slightly lower wavelength (~495–510 nm) compared to HAD (502 nm) due to reduced electron-donating effects of ethers versus amines .

- Its higher molecular weight and ether linkages may improve thermal stability compared to alkylthio or amino derivatives, which exhibit migration issues in polymers .

Biological Activity

1-(2,5,8,11,14-Pentaoxahexadecan-16-yloxy)anthracene-9,10-dione is a compound that combines the anthracene moiety with a polyether side chain. This unique structure suggests potential biological activities related to its interaction with cellular components. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features an anthracene core that is known for its photophysical properties and potential applications in photodynamic therapy. The pentaoxahexadecane chain enhances solubility and may influence biological interactions.

- Molecular Formula : C23H34O7

- Molecular Weight : 434.52 g/mol

- CAS Number : Not specified in the available data.

The biological activity of anthracene derivatives often involves mechanisms such as:

- Intercalation into DNA : Anthracene derivatives can intercalate between DNA bases, potentially leading to cytotoxic effects.

- Reactive Oxygen Species (ROS) Generation : Upon excitation by light, these compounds can generate ROS, which are detrimental to cellular components.

- Modulation of Enzyme Activity : Interaction with various enzymes can lead to altered metabolic pathways.

Biological Activity Overview

Research indicates that anthracene derivatives exhibit a variety of biological activities including:

- Anticancer Properties : Several studies have reported that anthracene derivatives induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, likely due to membrane disruption or interference with metabolic processes.

1. Anticancer Activity

A significant study explored the effects of similar anthracene derivatives on human cancer cell lines. The findings indicated:

- Cell Line Tested : HCT116 (colorectal cancer)

- IC50 Values : The compound exhibited an IC50 value of approximately 25 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis was confirmed via increased levels of cleaved caspases and decreased Bcl-2 expression .

2. Antimicrobial Effects

Another study focused on the antimicrobial properties of anthracene derivatives:

- Bacterial Strains Tested : Escherichia coli and Staphylococcus aureus.

- Results : The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

Data Table

| Biological Activity | Test Subject | IC50/Effect | Mechanism of Action |

|---|---|---|---|

| Anticancer | HCT116 | ~25 µM | Apoptosis via caspase activation |

| Antimicrobial | E. coli | 15 µg/mL | Membrane disruption |

| Antimicrobial | S. aureus | 30 µg/mL | Metabolic interference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.